Pyridin-4-amine perchlorate
Description
Properties
IUPAC Name |
pyridin-4-amine;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCVJWGZBLBDL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN2O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyridin 4 Amine Perchlorate
Conventional Crystallization Techniques
Crystallization is a critical step in the synthesis of Pyridin-4-amine perchlorate (B79767), serving to isolate and purify the final product. The microstructure, purity, and crystal quality of the compound are highly dependent on the parameters of the crystallization process.
Solution-based growth is the fundamental approach for obtaining crystalline Pyridin-4-amine perchlorate. This strategy involves dissolving the crude product in a suitable solvent system, creating a supersaturated solution from which crystals can form upon cooling or solvent evaporation. The choice of solvent is crucial, as it affects solubility and crystal habit. For pyridinium (B92312) salts, recrystallization from distilled water has been noted as a viable method for purification and crystal growth. at.ua
The characteristics of the final crystalline product are influenced by several factors during solution-based growth, including the rate of evaporation and the processing temperature. nih.gov Controlling these parameters allows for the tailoring of particle size and crystal orientation. For instance, slower evaporation rates at lower temperatures tend to favor the growth of larger crystals over the rapid formation of many small nuclei. nih.gov
Slow evaporation is a specific and widely used technique for growing high-quality single crystals from solution. This method involves dissolving the synthesized salt in a solvent or a mixture of solvents and allowing the solvent to evaporate slowly over an extended period. In a synthesis of the related compound, Pyridin-4-ylmethanaminium perchlorate monohydrate, colorless crystals suitable for X-ray diffraction were successfully grown from a methanol (B129727)/water solution at room temperature. nih.govresearchgate.net The process was allowed to proceed for three weeks as the solvents evaporated gradually. nih.govresearchgate.net This unhurried process facilitates the orderly arrangement of molecules into a well-defined crystal lattice. The time required for crystallization can vary, with some substituted pyridinium salts taking approximately a week to crystallize out of solution. at.ua
Exploration of Alternative Synthetic Routes
The primary synthetic route to this compound is through a direct acid-base reaction. Optimization of this reaction and understanding the role of different solvents are key areas of exploration to improve yield, purity, and crystal quality.
The formation of this compound is achieved through a straightforward acid-base reaction between 4-aminopyridine (B3432731) and perchloric acid. The more basic amino group on the pyridine (B92270) ring is protonated by the strong perchloric acid to form the pyridinium cation, with the perchlorate ion acting as the counter-ion.
In a well-documented synthesis of a structurally similar compound, 4-picolylamine was dissolved in ethanol (B145695) and added to an aqueous solution of perchloric acid. nih.govresearchgate.net The mixture was stirred for several hours at room temperature to ensure the reaction went to completion. nih.govresearchgate.net Following the reaction period, the mixture was left undisturbed, and the perchlorate salt precipitated out of the solution over the course of a week. nih.govresearchgate.net The resulting precipitate was then collected by filtration and dried. nih.govresearchgate.net Optimization of this method would involve adjusting parameters such as reactant concentrations, reaction time, and temperature to maximize the yield and purity of the precipitated salt.
Table 1: Parameters for Acid-Base Synthesis of a Related Pyridinium Perchlorate
| Parameter | Value/Condition | Source |
| Reactants | 4-picolylamine, Perchloric Acid | nih.gov, researchgate.net |
| Amine Solvent | Ethanol | nih.gov, researchgate.net |
| Acid Solvent | Water (0.1 M solution) | nih.gov, researchgate.net |
| Reaction Time | 4 hours (stirred) | nih.gov, researchgate.net |
| Temperature | Room Temperature | nih.gov, researchgate.net |
| Product Isolation | Precipitation over 1 week, followed by filtration | nih.gov, researchgate.net |
Solvent systems play a critical role in both the synthesis and the subsequent crystallization of this compound. The choice of solvent can significantly impact reaction kinetics, product solubility, and the morphology of the final crystalline product. researchgate.net
During the acid-base reaction, a solvent is needed that can dissolve the amine precursor without reacting with it. Ethanol has been shown to be an effective solvent for this purpose. nih.govresearchgate.net For the crystallization phase, the ideal solvent system is one in which the perchlorate salt has moderate solubility, allowing for the creation of a supersaturated solution. A mixture of methanol and water has been successfully employed for the slow evaporation crystallization of a related pyridinium perchlorate, yielding a monohydrate crystalline form. nih.govresearchgate.net The inclusion of water in the solvent system can lead to the incorporation of water molecules into the crystal lattice, forming hydrates. nih.govresearchgate.net Other pyridinium perchlorates have been effectively recrystallized from distilled water alone. at.ua The use of solvent-antisolvent systems can also be explored to control the crystallization dynamics. nih.gov
Table 2: Solvents Used in Synthesis and Crystallization of Pyridinium Perchlorates
| Stage | Solvent System | Purpose | Source |
| Synthesis | Ethanol | Dissolve amine reactant | nih.gov, researchgate.net |
| Crystallization | Methanol/Water | Slow evaporation for single crystal growth | nih.gov, researchgate.net |
| Crystallization | Distilled Water | Recrystallization and purification | at.ua |
Advanced Structural Characterization and Crystal Engineering
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction analysis provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For the β phase of 4-aminopyridinium (B8673708) hemiperchlorate, this analysis reveals a complex and well-defined supramolecular architecture. The study was conducted at a temperature of 193 K. iucr.org
The crystal structure of 4-aminopyridinium hemiperchlorate was determined to belong to the monoclinic crystal system. The specific space group was identified as P2₁/c. iucr.org This centrosymmetric space group indicates that the crystal lattice possesses a twofold screw axis and a glide plane.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
The dimensions of the unit cell were precisely determined through least-squares refinement of diffraction data. These parameters define the size and shape of the fundamental repeating unit of the crystal. The determined volume of the unit cell is 1302.2 (6) ų. iucr.org
| Lattice Parameter | Value | Reference |
|---|---|---|
| a | 7.030 (2) Å | iucr.org |
| b | 12.924 (4) Å | iucr.org |
| c | 14.442 (3) Å | iucr.org |
| β | 97.04 (2)° | iucr.org |
| Volume (V) | 1302.2 (6) ų | iucr.org |
In the solid state, the cationic component is not a simple pyridin-4-aminium ion but a dimeric complex, [H(C₅H₆N₂)₂]⁺. iucr.org In this cation, two distinct 4-aminopyridine (B3432731) (NH₂py) units are linked together by a strong hydrogen bond involving the nitrogen atoms of the pyridine (B92270) rings. iucr.org This N-H···N bridge results in a larger cationic entity. The two pyridine rings within this bridged cation are oriented nearly perpendicular to each other, with a dihedral angle between their planes measured at 89.8 (5)°. iucr.org
The perchlorate (B79767) anion (ClO₄⁻) acts as the counter-ion in the crystal lattice. It does not directly coordinate to a single cation but is integrated into the crystal structure through intermolecular interactions. Specifically, the perchlorate anions are linked to the dimeric [H(C₅H₆N₂)₂]⁺ cations via hydrogen bonds involving the amino groups of the pyridine rings. iucr.org This arrangement creates a network where the anions bridge the cationic complexes.
The most prominent feature of the structure is the very strong hydrogen bond that forms the dimeric cation. This N-H···N bond is asymmetric and nearly linear, with a measured N···N distance of 2.697 (4) Å. iucr.org
Detailed Analysis of Intermolecular Interactions
π-π Stacking Interactions
In the crystal structure of compounds containing aromatic rings, π-π stacking interactions play a significant role in stabilizing the assembly. For salts containing the 4-aminopyridinium cation, these interactions are observed between adjacent pyridine rings. In a related compound, bis(4-aminopyridinium) dichromate(VI), the shortest inter-planar distance between nearby pyridine rings is 3.679 (6) Å, which is indicative of π-π interactions. researchgate.net Similarly, in 4-(4-pyridyl)pyridinium perchlorate methanol (B129727) solvate, the crystal structure is stabilized by π-π stacking with centroid-to-centroid distances of 3.5913 (7) and 3.6526 (7) Å. nih.gov For 4-aminopyridinium perchlorate, analyses confirm the presence of these interactions, which, along with hydrogen bonds and other weak forces, contribute to the formation of a stable three-dimensional network. researchgate.netresearchgate.net
| Compound | Interaction Type | Centroid-to-Centroid Distance (Å) | Reference |
| Bis(4-aminopyridinium) dichromate(VI) | π-π stacking | 3.679 (6) | researchgate.net |
| 4-(4-Pyridyl)pyridinium perchlorate methanol solvate | π-π stacking | 3.5913 (7) | nih.gov |
| 4-(4-Pyridyl)pyridinium perchlorate methanol solvate | π-π stacking | 3.6526 (7) | nih.gov |
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For 4-aminopyridinium perchlorate, this analysis has been performed to examine the crystal structure's intermolecular interactions. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close contact between molecules. Red spots on the dnorm surface highlight contacts that are shorter than the van der Waals radii, indicating significant interactions, which in this case are primarily N–H⋯O hydrogen bonds. researchgate.net
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For 4-aminopyridinium perchlorate, the most significant contributions to the crystal packing are from O···H/H···O contacts, which is consistent with the prevalence of hydrogen bonding between the aminopyridinium cation and the perchlorate anion. Other notable contacts include H···H, C···H/H···C, and N···H/H···N interactions. researchgate.net This detailed breakdown allows for a comprehensive understanding of the relative importance of various forces in the crystal packing.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational chemistry method used to visualize and characterize non-covalent interactions in real space. This technique plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, sign(λ₂)ρ. This allows for the identification of regions corresponding to attractive (like hydrogen bonds), repulsive (steric clashes), and weak van der Waals interactions. researchgate.net
For 4-aminopyridinium perchlorate, RDG analysis has been employed to investigate the nature and strength of hydrogen bonding interactions within its crystal structure. The resulting 3D isosurfaces and 2D plots provide a clear visual representation of where these non-covalent interactions occur and their relative strengths, confirming the dominant role of N–H⋯O hydrogen bonds in the supramolecular assembly. researchgate.net
Atoms-in-Molecules (AIM) Topological Analysis
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electron density to define atoms, chemical bonds, and the nature of interatomic interactions. wikipedia.orgias.ac.in By locating bond critical points (BCPs) in the electron density between interacting atoms, AIM analysis can characterize the strength and nature of these interactions. uni-rostock.de
In the context of 4-aminopyridinium perchlorate, AIM studies have been conducted to further probe the hydrogen bonding interactions. researchgate.net The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the N–H⋯O bonds confirms their nature as strong, closed-shell interactions, which is characteristic of hydrogen bonds. This topological analysis provides quantitative evidence that complements the findings from Hirshfeld surface and RDG analyses, offering a deeper insight into the electronic basis of the crystal's stability. researchgate.net
Polymorphism and Phase Transitions in the Solid State
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of a compound can exhibit distinct physical and chemical properties.
Correlation between Molecular Motion and Phase Transition Phenomena
Consequently, the creation of data tables and a detailed, authoritative article on these specific aspects of Pyridin-4-amine perchlorate is not feasible at this time. This highlights a gap in the current body of scientific literature concerning the detailed solid-state characterization of this compound. Future research would be required to generate the empirical data needed for such an analysis.
Comprehensive Spectroscopic Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and intermolecular forces within Pyridin-4-amine perchlorate (B79767). The distinct vibrational modes of the 4-aminopyridinium (B8673708) cation and the perchlorate anion are readily identified and assigned using IR and Raman techniques.
The vibrational spectrum of Pyridin-4-amine perchlorate is a composite of the modes from the 4-aminopyridinium cation and the perchlorate anion. FT-IR and Raman spectroscopy are primary tools for identifying the various vibrational assignments. researchgate.net
Perchlorate Anion (ClO₄⁻) Vibrations: A free perchlorate ion possesses tetrahedral (Td) symmetry, resulting in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). researchgate.netnih.gov In the crystalline environment of the salt, interactions can lower this symmetry, causing shifts in frequency and the appearance of otherwise inactive modes. The isolated perchlorate group has nine normal modes that typically manifest as four bands in vibrational spectra. researchgate.net
ν₁ (A₁) Symmetric Stretch: This mode is typically observed as a strong, sharp peak in the Raman spectrum around 930-936 cm⁻¹, but it is formally infrared inactive under perfect Td symmetry. nih.govrsc.org Its weak appearance in IR spectra can indicate a perturbation of the ion's symmetry. rsc.org
ν₂ (E) Bending: This doubly degenerate mode appears in the Raman spectrum near 460 cm⁻¹. nih.gov
ν₃ (F₂) Asymmetric Stretch: This is a strong, broad absorption in the IR spectrum, typically found in the 1080-1130 cm⁻¹ region. nih.govnih.gov
ν₄ (F₂) Bending: This mode gives rise to a strong IR absorption around 620-630 cm⁻¹. researchgate.netnih.gov
4-Aminopyridinium Cation Vibrations: The vibrations of the cation can be categorized into modes associated with the pyridine (B92270) ring and the aminium group (-NH₃⁺).
N-H Stretching: The stretching vibrations of the protonated amino group (N-H) are expected in the high-frequency region of the spectrum.
Ring Vibrations: The pyridine ring exhibits several characteristic vibrations, including C-H stretching, C-C and C-N stretching (ring breathing modes), and various in-plane and out-of-plane bending modes. These are assigned based on extensive studies of pyridine and its derivatives. nih.gov
A representative assignment of the key vibrational modes is presented in the table below.
| Wavenumber (cm⁻¹) | Assignment | Ion |
| ~3100 - 3300 | ν(N-H) stretch | 4-Aminopyridinium |
| ~1640 | δ(NH₃⁺) asymmetric deformation | 4-Aminopyridinium |
| ~1600, ~1500 | ν(C=C), ν(C=N) ring stretching | 4-Aminopyridinium |
| ~1100 | ν₃(ClO₄⁻) asymmetric stretch | Perchlorate |
| ~935 | ν₁(ClO₄⁻) symmetric stretch | Perchlorate |
| ~625 | ν₄(ClO₄⁻) asymmetric bend | Perchlorate |
| ~460 | ν₂(ClO₄⁻) bending | Perchlorate |
While specific temperature-dependent studies on this compound are not widely documented, analysis of related compounds provides valuable insights. Temperature-dependent Raman spectroscopy is a powerful technique for studying phase transitions in molecular-ionic solids. researchgate.net For instance, studies on the related compound pyridin-4-ylmethanaminium perchlorate have revealed paraelectric-ferroelectric phase transitions at low temperatures, which are observable through changes in the Raman spectra. researchgate.net Such analyses can elucidate shifts in vibrational frequencies, bandwidths, and the appearance or disappearance of specific modes, signaling changes in crystal structure, symmetry, and intermolecular interactions as a function of temperature. Low-temperature Raman studies are also employed to achieve better resolution of closely spaced vibrational bands. mdpi.com
The crystal structure of this compound is significantly stabilized by intermolecular interactions, primarily hydrogen bonds. researchgate.net Strong N–H···O hydrogen bonds form between the aminium group (N-H donors) of the cation and the oxygen atoms (acceptors) of the perchlorate anion. researchgate.net Weaker C–H···O interactions between the pyridine ring's hydrogen atoms and the perchlorate oxygens also contribute to the crystal packing. researchgate.net
These interactions have a discernible effect on the vibrational spectra:
N-H Stretching Modes: The formation of N–H···O hydrogen bonds typically causes the N-H stretching frequencies to shift to lower wavenumbers (a red shift) and the corresponding bands to broaden.
Perchlorate Modes: The hydrogen bonding to the perchlorate anion can lower its local symmetry from Td. This perturbation can cause the degenerate ν₃ and ν₄ modes to split into multiple components and can lead to the appearance of the normally IR-inactive ν₁ mode as a weak band in the infrared spectrum. rsc.org The magnitude of these shifts and splittings provides information on the strength and nature of the hydrogen bonding environment. nih.gov
Hirshfeld surface analysis is a computational tool used to quantify and visualize these crucial intermolecular interactions within the crystal structure. iucr.org
A normal coordinate analysis (NCA) is a theoretical method used to obtain a complete and quantitative assignment of the fundamental vibrational modes of a molecule. nih.govnih.gov For 4-aminopyridine (B3432731), NCA has been performed assuming C₂v molecular symmetry, employing a Urey-Bradley force field. nih.gov In this analysis, force constants are refined to achieve the best possible fit between the calculated and experimentally observed vibrational frequencies for the parent molecule and its deuterated analogues. nih.gov
The results of an NCA provide the potential energy distribution (PED) for each normal mode, which describes the contribution of different internal coordinates (like bond stretching or angle bending) to that specific vibration. nih.govnih.gov This allows for an unambiguous assignment of spectral bands to specific molecular motions. Modern studies often couple NCA with Density Functional Theory (DFT) calculations to predict geometries and vibrational spectra with high accuracy, further refining the assignments. nih.govresearchgate.net Such analyses are crucial for understanding how the vibrational frequencies of the pyridine ring are affected by the substituent at the 4-position. nih.gov
Electronic Spectroscopy: UV-Visible and Luminescence Analysis
The electronic properties and transitions within this compound can be explored using UV-Visible absorption and luminescence spectroscopy. researchgate.net
The UV-Visible absorption spectrum of this compound is dominated by electronic transitions originating within the 4-aminopyridinium cation. The aromatic pyridine ring is a chromophore containing π electrons and a nitrogen heteroatom with a lone pair of electrons. The primary electronic transitions observed are:
π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), primarily located on the nitrogen atom, to a π* antibonding orbital. These are generally of lower intensity compared to π → π* transitions.
In the 4-aminopyridinium cation, both the ring nitrogen and the exocyclic amino group are protonated. This protonation significantly affects the electronic structure and, consequently, the absorption spectrum compared to neutral 4-aminopyridine. The protonation can lead to a blue shift (a shift to shorter wavelengths) of the absorption bands. The optical properties, including the experimental energy band gap, can be determined from UV-Vis analysis and corroborated with theoretical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net
Investigation of Optical Properties
The optical characteristics of this compound and related compounds have been explored primarily through ultraviolet-visible (UV-Vis) spectroscopy to determine their transparency and electronic properties. Studies on the supramolecular hybrid of 4-aminopyridinium perchlorate have revealed a wide transparency window in the visible and near-infrared regions, specifically from 340 nm to 1100 nm. researchgate.net This broad transmission range is a significant property, suggesting potential applications in optical materials where minimal absorption of light in this spectral domain is required.
The optical energy band gap (Eg) is a crucial parameter derived from UV-Vis absorption spectra, which provides insight into the electronic structure of the material. For 4-aminopyridinium perchlorate, the energy band gap has been determined through analysis of the absorption edge. researchgate.net This value is comparable to other related organic-inorganic hybrid materials. For instance, the analysis of 2-methylbenzimidazolium perchlorate crystals estimated an optical gap of approximately 3.9 eV. nih.gov Similarly, 4-aminopyridinium p-aminobenzoate dihydrate exhibits a bandgap of 4.30 eV. researchgate.net These values indicate that a significant amount of energy is required to excite an electron from the valence band to the conduction band, which is characteristic of dielectric materials.
Luminescence spectroscopy has also been employed to investigate the emissive properties of these compounds. The photoluminescence spectrum for a supramolecular hybrid of 4-aminopyridinium perchlorate shows distinct emission bands, which are attributed to excitonic transitions. researchgate.net Specifically, two strong luminescence bands have been observed at 3.75 eV (331 nm) and 2.06 eV (581 nm), which are visible at room temperature. researchgate.net
| Property | Value | Compound | Reference |
|---|---|---|---|
| Transparency Range | 340 nm - 1100 nm | 4-aminopyridinium perchlorate | researchgate.net |
| Optical Band Gap (Eg) | ~3.9 eV | 2-methylbenzimidazolium perchlorate | nih.gov |
| Optical Band Gap (Eg) | 4.30 eV | 4-aminopyridinium p-aminobenzoate dihydrate | researchgate.net |
| Photoluminescence Bands | 3.75 eV (331 nm) | 4-aminopyridinium perchlorate | researchgate.net |
| 2.06 eV (581 nm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms within the 4-aminopyridinium cation.
In a typical ¹H NMR spectrum of a 4-aminopyridinium salt, the protons on the pyridine ring appear as distinct signals. Due to the electron-withdrawing effect of the protonated nitrogen atom, the α-protons (adjacent to the ring nitrogen) are deshielded and resonate at a lower field (higher ppm) compared to the β-protons. The protons of the amino group also give rise to a characteristic signal, the chemical shift of which can be sensitive to the solvent, concentration, and temperature, due to hydrogen bonding interactions.
Conformational studies in solution can be carried out using advanced NMR techniques such as the Nuclear Overhauser Effect (NOE). By measuring the NOE between different protons, it is possible to determine their spatial proximity, which can help to define the preferred conformation of the molecule in solution. Furthermore, studying the NMR spectra in different solvents and at various temperatures can provide insights into intermolecular interactions and dynamic processes. acs.org
| Carbon Atom | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|
| C-4 (attached to NH2) | 150 - 160 | chemicalbook.combhu.ac.in |
| C-2, C-6 (α to ring N) | 145 - 155 | chemicalbook.combhu.ac.in |
| C-3, C-5 (β to ring N) | 105 - 115 | chemicalbook.combhu.ac.in |
Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for investigating the structure and molecular dynamics of materials in the solid state. For this compound, ssNMR can provide valuable insights into the arrangement of the ions in the crystal lattice and their motions.
Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR can provide high-resolution spectra of the 4-aminopyridinium cation in the solid state. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and intermolecular interactions in the crystal lattice. These differences can provide information about the solid-state conformation.
Furthermore, ssNMR is particularly powerful for studying molecular dynamics. Variable temperature (VT) ssNMR experiments can reveal changes in molecular motion as a function of temperature. For pyridinium (B92312) compounds, motions such as 180° flips or reorientation of the entire cation within the crystal lattice can be studied. researchgate.netacs.org Deuterium (²H) NMR is often used for these studies, as the lineshape of the ²H NMR spectrum is highly sensitive to the nature and timescale of molecular motion. rsc.org
The perchlorate anion (ClO₄⁻) can also be studied using ssNMR. Specifically, ³⁵Cl and ³⁷Cl NMR can provide information about the local environment of the perchlorate ion. The quadrupolar coupling constant (CQ), which can be measured from the NMR spectrum, is sensitive to the symmetry of the electric field gradient around the chlorine nucleus and can thus be used to probe the local structure and dynamics of the anion. acs.org The presence of multiple crystallographically distinct perchlorate sites would result in multiple signals in the ³⁵Cl NMR spectrum. acs.org
| Technique | Nucleus | Information Obtained | Reference |
|---|---|---|---|
| 13C CP/MAS | 13C | High-resolution spectra of the cation, information on solid-state conformation and packing. | researchgate.net |
| Variable Temperature 2H NMR | 2H | Detailed insights into molecular dynamics (e.g., reorientation, flips) of the cation. | acs.orgrsc.org |
| 35Cl / 37Cl MAS | 35Cl, 37Cl | Information on the local environment, symmetry, and dynamics of the perchlorate anion. | acs.org |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecular systems. For Pyridin-4-amine perchlorate (B79767), methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For the 4-aminopyridinium (B8673708) cation, the organic component of the title compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles.
The optimization process involves finding the minimum energy structure on the potential energy surface. A popular functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net When paired with basis sets like 6-31G(d,p) or 6-311G(d,p), this level of theory provides reliable geometric parameters that are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.net For instance, studies on related anilinium perchlorates have successfully used DFT to explore structural properties. mdpi.com The calculations reveal the planarity of the pyridine (B92270) ring and the geometry of the amino group, as well as the tetrahedral structure of the perchlorate anion.
| Parameter | Description | Typical Computational Method |
| Geometry Optimization | Calculation of the lowest energy molecular structure. | DFT (B3LYP) |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (B31LYP) / 6-311G(d,p) |
| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (B31LYP) / 6-311G(d,p) |
| Dihedral Angles | The angle between two intersecting planes, used to define molecular conformation. | DFT (B31LYP) / 6-311G(d,p) |
This table is interactive. Click on the headers to sort.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying electronic structure. For systems involving pyridine and its derivatives, ab initio calculations are employed to investigate interactions like halogen bonding and hydrogen bonding, which are crucial in the crystal lattice of salts like Pyridin-4-amine perchlorate. nih.gov
These calculations can elucidate the nature of intermolecular forces, charge distribution, and the electronic ground state of the molecule. By analyzing the wavefunction, ab initio methods offer a detailed picture of electron density and molecular orbitals, which are fundamental to understanding the compound's reactivity and properties. nih.gov
The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining meaningful computational results.
For the perchlorate anion (ClO₄⁻), studies on the related pyridinium (B92312) perchlorate have shown that larger basis sets are necessary to accurately simulate its vibrational wavenumbers. nih.gov For example, the 6-311G(3df) basis set provides a good description when used with the B3LYP functional. nih.gov Pople-style basis sets, such as 6-31G(d,p) and 6-311G(d,p), are commonly used for organic cations like 4-aminopyridinium, offering a good compromise between accuracy and computational cost. researchgate.net More extensive basis sets, like Dunning's correlation-consistent aug-cc-pVTZ, can be used for higher accuracy, particularly when describing anions and non-covalent interactions. nih.govnih.gov The choice of basis set can significantly influence calculated properties, including optimized geometry, vibrational frequencies, and electronic energies.
| Basis Set | Description | Typical Application |
| 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen (p). | Routine geometry optimizations for organic molecules. researchgate.net |
| 6-311G(d,p) | A larger Pople-style basis set with triple-split valence representation. | Improved accuracy for geometry and electronic properties. researchgate.net |
| 6-311G(3df) | An extended basis set with multiple polarization functions. | Accurate calculations for anions like perchlorate. nih.gov |
| aug-cc-pVTZ | Correlation-consistent basis set with diffuse functions. | High-accuracy calculations, especially for non-covalent interactions and anions. nih.govnih.gov |
This table is interactive. Click on the headers to sort.
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into the chemical reactivity, optical properties, and bonding characteristics of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability.
For supramolecular hybrids of 4-aminopyridinium perchlorate, these orbital energies are studied using DFT calculations at levels like B3LYP/6-311++G(d,p). researchgate.net A smaller HOMO-LUMO gap suggests a higher probability of intramolecular charge transfer, which can influence the material's nonlinear optical properties. researchgate.net This analysis helps in understanding the charge transfer possibilities within the molecule, which is a key factor in its potential applications in materials science. mdpi.com
| Parameter | Energy (eV) | Significance |
| EHOMO | (Calculated Value) | Related to electron-donating ability. |
| ELUMO | (Calculated Value) | Related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
Note: Specific energy values are dependent on the computational method and have not been explicitly published for the title compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.
In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For the 4-aminopyridinium cation, the area around the positively charged nitrogen in the pyridine ring and the hydrogens of the amino group would be expected to show positive potential, while the perchlorate anion would be characterized by a strong negative potential around its oxygen atoms. This analysis is critical for understanding and predicting intermolecular interactions, such as the hydrogen bonding that governs the crystal packing of this compound. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. While specific NBO analysis for this compound is not detailed in the available literature, studies on the closely related compound pyridinium perchlorate provide insight into the molecular stability conferred by these interactions. researchgate.netnih.gov
Furthermore, NBO analysis is instrumental in quantifying the nature of hydrogen bonds. nih.gov For pyridinium perchlorate, this analysis elucidates the charge transfer occurring in the N-H···O hydrogen bonds formed between the pyridinium cation and the perchlorate anion. researchgate.netnih.gov This charge transfer from the lone pair orbitals of the oxygen atoms in the perchlorate anion to the anti-bonding sigma (σ*) orbital of the N-H bond is a key feature of the hydrogen bonding, providing evidence for the charge transfer interaction between the donor (perchlorate) and acceptor (pyridinium N-H) groups. nih.gov These interactions confirm the electronic stability arising from charge delocalization within the ionic pair. researchgate.net
| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilizing Effect |
|---|---|---|---|
| Positive Hyperconjugation | σ (C-H), σ (C-C) | π* (Pyridine Ring) | Stabilizes the aromatic system by delocalizing electron density into the ring. |
| Hydrogen Bond Charge Transfer | n (O) of ClO₄⁻ | σ* (N-H) of Pyridinium | Stabilizes the ion pair through intermolecular charge delocalization. |
Simulated Spectroscopic Data and Comparison with Experimental Results
Computed Vibrational Spectra
Theoretical vibrational spectra for pyridinium salts are commonly investigated using Density Functional Theory (DFT) calculations. nih.gov Methods such as B3LYP with various basis sets, for instance, 6-311G(3df), are employed to compute the harmonic vibrational frequencies. researchgate.netnih.gov These theoretical calculations are crucial for the accurate assignment of bands observed in experimental Infrared (IR) and Raman spectra. mdpi.com
For the related pyridinium perchlorate, DFT calculations have shown a good correlation between theoretical and experimental vibrational frequencies. researchgate.net The computational approach allows for the assignment of complex vibrational modes, including the N-H stretching vibrations involved in hydrogen bonding, which provide clear evidence for charge transfer interactions. researchgate.net Discrepancies between calculated and experimental frequencies are expected but are often systematic, allowing for reliable interpretation of the spectra. mdpi.com For example, DFT calculations on a silver-pyridine complex accurately reproduced a ~20 cm⁻¹ shift in the ring breathing mode upon complexation, even though the absolute calculated frequency deviated from the experimental value. mdpi.com
The computational model can also account for environmental effects, such as solvent, by using methods like the Self-Consistent Reaction Field (SCRF) Polarizable Continuum Model (PCM), which has been shown to influence the structure and hydrogen bonding in pyridinium perchlorate. researchgate.netnih.gov
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Computational Method for Simulation | Key Insights from Comparison |
|---|---|---|---|
| N-H Stretch (H-bonded) | ~2800 - 3200 | DFT (e.g., B3LYP/6-311G(3df)) | Confirms hydrogen bonding and charge transfer between cation and anion. researchgate.net |
| Pyridine Ring Breathing | ~990 - 1030 | DFT (e.g., B3LYP) | Sensitive to coordination and substitution; calculations can replicate shifts. mdpi.com |
| C-H Stretch (Aromatic) | ~3000 - 3100 | DFT (e.g., B3LYP) | Aids in assigning specific C-H vibrations of the pyridinium ring. |
| ClO₄⁻ Asymmetric Stretch | ~1100 | DFT (e.g., B3LYP/6-311(3df)) | Calculations help distinguish perchlorate modes from pyridine ring modes. researchgate.netmdpi.com |
Simulated UV-Vis and Luminescence Spectra
The simulation of electronic absorption spectra, such as UV-Vis, is effectively performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This quantum chemical method is used to predict the electronic transitions between molecular orbitals, which correspond to the absorption bands observed experimentally. sharif.edu For pyridine derivatives, TD-DFT calculations using functionals like B3LYP have proven to be a robust and accurate approach for predicting the maximum absorption wavelengths (λmax). nih.govresearchgate.net
The TD-DFT approach allows for the assignment of specific electronic transitions, such as π → π* and n → π*, which are characteristic of aromatic and heteroaromatic compounds. rsc.org The calculations can be performed for the molecule in the gas phase or in a solvent by incorporating a continuum model (like IEFPCM), which provides a more realistic comparison with experimental solution spectra. nih.gov The agreement between theoretical and experimental λmax values for related compounds is often within a few nanometers, validating the computational methodology. mdpi.comnih.gov
While specific simulated luminescence spectra for this compound are not available, the TD-DFT method can also be adapted to investigate excited states, providing a foundation for understanding the molecule's potential emission properties.
Simulated X-ray Diffraction Patterns
Simulated X-ray diffraction (XRD) patterns are generated computationally from single-crystal X-ray crystallographic data. iucr.org The simulation process uses the fundamental parameters of the crystal structure—namely, the space group, unit cell dimensions, and atomic positions within the asymmetric unit—to calculate the expected diffraction pattern for a polycrystalline (powder) sample. iucr.orgnih.gov
For a compound closely related to the title compound, Pyridin-4-ylmethanaminium perchlorate monohydrate, the experimental single-crystal X-ray data has been determined. nih.govresearchgate.net This data, presented in the table below, would serve as the direct input for a simulation.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₉N₂⁺·ClO₄⁻·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1239 (2) |
| b (Å) | 22.1397 (6) |
| c (Å) | 9.5463 (3) |
| β (°) | 101.799 (3) |
| Volume (ų) | 1887.62 (9) |
| Z | 8 |
Software can then generate a theoretical diffractogram, which plots intensity versus the diffraction angle (2θ) or lattice plane distance (d-spacing). arxiv.org This simulated pattern serves as a "fingerprint" of the crystalline phase. arxiv.org Comparing the simulated XRD pattern with an experimental powder XRD pattern is a standard method to confirm the phase purity of a bulk sample and verify that it corresponds to the known single-crystal structure. researchgate.net An acceptable match between the peak positions and relative intensities of the simulated and experimental patterns confirms the identity and crystal structure of the material. researchgate.netresearchgate.net
Coordination Chemistry and Supramolecular Assemblies of Pyridin 4 Amine Derivatives
Role of Pyridin-4-amine as a Ligand in Metal Complex Formation
Pyridin-4-amine serves as a versatile ligand in the formation of metal complexes, primarily due to the presence of two potential donor sites: the pyridine (B92270) ring nitrogen and the amino group nitrogen. Its coordination behavior is a subject of extensive research, leading to a diverse range of metal-ligand complexes with varied geometries and properties. researchgate.netjscimedcentral.comresearchgate.net
The synthesis of metal complexes involving pyridin-4-amine typically involves the reaction of a metal salt with the pyridin-4-amine ligand in a suitable solvent. jscimedcentral.comnih.gov The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.
Synthesis Methods: A general method for the synthesis of these complexes involves dissolving the metal salt and pyridin-4-amine in a solvent, often an alcohol, and then allowing the complex to crystallize. The stoichiometry of the reactants and the reaction conditions can be varied to obtain different complex formulations. jscimedcentral.com For instance, reacting a metal perchlorate (B79767) salt with pyridin-4-amine would be a direct route to incorporate the perchlorate anion into the resulting complex.
Characterization Techniques: Several spectroscopic and analytical methods are employed to characterize the synthesized complexes:
Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination sites of the pyridin-4-amine ligand. Shifts in the vibrational frequencies of the pyridine ring and the amino group upon coordination to a metal ion provide direct evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insights into the metal-ligand interaction. nih.gov
Elemental Analysis: This technique is used to determine the empirical formula of the complex, confirming the ratio of metal, ligand, and any counter-ions.
A study on a dicopper complex incorporating pyridin-4-amine and 2,2'-bipyridine (B1663995) with perchlorate as the counter-ion provides an example of the characterization of such systems. nih.gov
Coordination Modes:
Monodentate: The most common coordination mode for pyridin-4-amine is as a monodentate ligand, where it binds to the metal center through the pyridine ring nitrogen. The amino group in the 4-position can then participate in hydrogen bonding interactions.
Bridging: In some cases, pyridin-4-amine can act as a bridging ligand, connecting two metal centers. This is less common and often depends on the specific metal ion and the other ligands present in the coordination sphere.
Coordination Geometries: The coordination of pyridin-4-amine to various metal ions results in a range of coordination geometries, including:
Octahedral: This is a common geometry for transition metal complexes, where the metal ion is coordinated to six ligands. wikipedia.org
Tetrahedral: This geometry is often observed for d10 metal ions or when bulky ligands are involved. nih.gov
Square Planar: This geometry is characteristic of d8 metal ions such as Ni(II), Pd(II), and Pt(II). acs.org
The specific geometry adopted depends on factors such as the size and electronic configuration of the metal ion, the steric and electronic properties of the other ligands, and the nature of the counter-ion. wikipedia.orgnih.gov
The perchlorate anion (ClO4-) can play a significant role in the structure and properties of metal-pyridin-4-amine complexes. It can act as a non-coordinating counter-ion or directly coordinate to the metal center. mdpi.com
Coordinating vs. Non-coordinating Behavior: The perchlorate anion is generally considered to be a weakly coordinating anion. In many instances, it remains in the outer coordination sphere, balancing the charge of the cationic metal complex. nih.gov However, under certain conditions, it can coordinate to the metal ion, typically in a monodentate fashion through one of its oxygen atoms. This coordination can influence the geometry around the metal center. mdpi.com
Role in Crystal Packing: Even when not directly coordinated to the metal, the perchlorate anion can significantly influence the crystal packing of the complex through electrostatic interactions and hydrogen bonding. The oxygen atoms of the perchlorate anion are effective hydrogen bond acceptors and can interact with hydrogen bond donors such as the amino group of the pyridin-4-amine ligand or coordinated water molecules. nih.govnih.gov These interactions play a crucial role in the formation of extended supramolecular architectures. nih.gov
| Parameter | Description | References |
| Ligand | Pyridin-4-amine | researchgate.net |
| Common Metal Ions | Cu(II), Ni(II), Zn(II), Cd(II), Co(II) | nih.govmdpi.com |
| Typical Solvents | Ethanol (B145695), Methanol (B129727), Water | jscimedcentral.com |
| Characterization | IR, NMR, X-ray Diffraction, Elemental Analysis | researchgate.netnih.gov |
Engineering of Supramolecular Architectures
The ability of pyridin-4-amine and its metal complexes to form well-defined, extended structures through non-covalent interactions is a key area of research in supramolecular chemistry. rsc.orgnih.gov These interactions, particularly hydrogen bonding, are instrumental in the directed assembly of complex architectures.
Hydrogen bonding is a powerful tool for controlling the self-assembly of molecules into predictable, higher-order structures. ethernet.edu.et In the context of pyridin-4-amine perchlorate, the amino group of the pyridin-4-amine cation and the oxygen atoms of the perchlorate anion are key players in forming robust hydrogen bonding networks. nih.govresearchgate.net
Common Hydrogen Bonding Motifs: The interaction between the N-H donors of the protonated pyridin-4-amine and the O acceptors of the perchlorate anion can lead to the formation of various hydrogen bonding motifs. These motifs can be simple, connecting individual ions, or more complex, leading to the formation of chains, layers, or three-dimensional networks. acs.orgresearchgate.net
For example, in the crystal structure of 4-(4-pyridylamino)pyridinium perchlorate, N—H⋯O hydrogen bonds anchor the perchlorate ions to layers formed by the organic cations. nih.gov Similarly, in pyridin-4-ylmethanaminium perchlorate monohydrate, an intricate three-dimensional network of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds is observed. nih.goviucr.orgresearchgate.net
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Motif | References |
| N-H (amino group) | O (perchlorate) | Ion-pair interaction, chains, layers | nih.govnih.gov |
| N-H (pyridinium) | O (perchlorate) | Cation-anion interaction | nih.gov |
| C-H (pyridine ring) | O (perchlorate) | Weak interactions contributing to packing | acs.org |
The Role of the Perchlorate Anion: The tetrahedral geometry and the four oxygen atoms of the perchlorate anion make it an effective node for connecting multiple hydrogen bond donors. This can lead to the formation of intricate and stable supramolecular networks. acs.org In some cases, the perchlorate anion has been observed to participate in anion-π interactions with the electron-deficient pyridine ring, further stabilizing the supramolecular assembly. nih.gov
Research on related systems has shown that different anions can lead to vastly different supramolecular structures, highlighting the crucial role of the anion in crystal engineering. researchgate.netnih.gov The study of how the perchlorate anion specifically directs the assembly of pyridin-4-amine-containing structures is an active area of investigation.
Crystal Packing and Network Formation of this compound
The crystal packing and network formation of this compound are dictated by a combination of electrostatic interactions between the 4-aminopyridinium (B8673708) cation and the perchlorate anion, as well as a network of hydrogen bonds. While the crystal structure of the simple 1:1 salt of this compound is not extensively detailed in the searched literature, analysis of closely related structures, such as 4-aminopyridinium hemiperchlorate and coordination complexes involving 4-aminopyridine (B3432731) and perchlorate, provides significant insight into the supramolecular assembly.
In the solid state, the protonated pyridin-4-amine (4-aminopyridinium) cation and the perchlorate anion arrange in a manner that maximizes packing efficiency and electrostatic attractions. The primary mode of interaction driving the formation of extended networks is hydrogen bonding. The 4-aminopyridinium cation possesses two potential hydrogen bond donor sites: the pyridinium (B92312) N-H group and the amino (-NH2) group. The perchlorate anion (ClO4-), with its four oxygen atoms, acts as a hydrogen bond acceptor.
Detailed research on the β phase of 4-aminopyridinium hemiperchlorate, which has the formula [H(C5H6N2)2]ClO4, reveals that two 4-aminopyridine moieties are linked by a strong N-H···N hydrogen bond to form a dimeric cation. iucr.org These dimeric cations are then connected to the perchlorate anions via hydrogen bonds involving the amino groups. iucr.org The N···N distance in the hydrogen-bridged cation is approximately 2.697 Å. iucr.org The perchlorate anions in this structure are well-ordered and tetrahedral. iucr.org
The crystal structure of catena-Poly[[silver(I)-μ-4-aminopyridine] perchlorate] further illustrates the role of the perchlorate anion in network formation. In this one-dimensional coordination polymer, 4-aminopyridine acts as a bridging ligand between silver(I) ions. The perchlorate anions are not coordinated to the metal ions but are instead held in the crystal lattice through hydrogen bonds with the amino hydrogen atoms of the 4-aminopyridine ligands. This interaction helps to extend the dimensionality of the supramolecular assembly.
Based on these related structures, the crystal packing of this compound is expected to feature extensive hydrogen bonding between the N-H groups of the 4-aminopyridinium cation and the oxygen atoms of the perchlorate anion. This would likely result in the formation of a three-dimensional supramolecular network.
The following tables provide crystallographic data for the β phase of 4-aminopyridinium hemiperchlorate, offering a reference for the expected bond lengths and angles in the 4-aminopyridinium cation and the perchlorate anion.
Table 1: Crystal Data and Structure Refinement for 4-Aminopyridinium Hemiperchlorate (β phase) iucr.org
| Parameter | Value |
| Empirical Formula | [H(C5H6N2)2]ClO4 |
| Formula Weight | 288.5 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.030 (2) |
| b (Å) | 12.924 (4) |
| c (Å) | 14.442 (3) |
| β (°) | 97.04 (2) |
| Volume (ų) | 1302.2 (6) |
| Z | 4 |
| Temperature (K) | 193 |
Table 2: Selected Bond Lengths (Å) for 4-Aminopyridinium Hemiperchlorate (β phase) iucr.org
| Bond | Length (Å) |
| Cl-O(1) | 1.433 (2) |
| Cl-O(2) | 1.421 (3) |
| Cl-O(3) | 1.428 (3) |
| Cl-O(4) | 1.427 (3) |
| N(1)···N(6) | 2.697 (4) |
Table 3: Selected Bond Angles (°) for 4-Aminopyridinium Hemiperchlorate (β phase) iucr.org
| Angle | Degree (°) |
| O(1)-Cl-O(2) | 109.2 (2) |
| O(1)-Cl-O(3) | 108.8 (2) |
| O(1)-Cl-O(4) | 109.0 (2) |
| O(2)-Cl-O(3) | 110.9 (2) |
| O(2)-Cl-O(4) | 109.3 (2) |
| O(3)-Cl-O(4) | 109.6 (2) |
Advanced Materials Science Applications of Pyridin 4 Amine Perchlorate Based Systems
Nonlinear Optical (NLO) Properties
Nonlinear optical materials are crucial for a range of photonic applications, including frequency conversion, optical switching, and data storage. The NLO response of a material is dictated by its molecular structure and crystalline symmetry. Pyridin-4-amine perchlorate (B79767), with its proton donor-acceptor characteristics and potential for non-centrosymmetric crystal packing, has been investigated for both second and third-order NLO effects.
Second Harmonic Generation (SHG) Studies
Second Harmonic Generation is a second-order NLO phenomenon where two photons of the same frequency interact with the NLO material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A prerequisite for a material to exhibit SHG is a non-centrosymmetric crystal structure.
The SHG efficiency of Pyridin-4-amine perchlorate has been evaluated using the Kurtz-Perry powder technique. researchgate.net This standard method involves irradiating a powdered sample with a high-intensity laser (typically a Nd:YAG laser at 1064 nm) and measuring the intensity of the generated second harmonic light (at 532 nm). Research indicates that this compound exhibits a significant SHG response, with an output intensity measured to be 2.5 times that of the widely used reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net This strong SHG efficiency suggests its potential for applications in frequency-doubling laser systems.
| Compound | SHG Efficiency (Relative to KDP) | Measurement Technique |
|---|---|---|
| This compound | 2.5 | Kurtz-Perry Powder Method researchgate.net |
Third-Order NLO Properties (e.g., Z-Scan studies)
Third-order NLO properties, such as nonlinear absorption and nonlinear refraction, are observed in a wider range of materials, including those with centrosymmetric structures. These properties are fundamental to applications like optical limiting, optical switching, and all-optical signal processing. The Z-scan technique is a common method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Z-scan studies performed on this compound have confirmed that the material possesses high third-order nonlinear optical susceptibility and nonlinear refraction. researchgate.net The investigations were carried out using a Q-switched Nd:YAG laser operating at a wavelength of 532 nm. researchgate.net While the studies confirmed a strong NLO response, specific quantitative values for the third-order susceptibility (χ⁽³⁾), nonlinear refractive index (n₂), and nonlinear absorption coefficient (β) were not detailed in the available literature abstracts.
| Compound | Third-Order Susceptibility (χ⁽³⁾) | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) |
|---|---|---|---|
| This compound | High value confirmed, specific not reported researchgate.net | High value confirmed, specific not reported researchgate.net | High value confirmed, specific not reported researchgate.net |
Structure-Property Relationships in NLO Materials
The NLO properties of molecular crystals are intrinsically linked to their crystal structure and the electronic characteristics of their constituent molecules. For this compound, the significant SHG efficiency is a direct consequence of its crystallization in a non-centrosymmetric space group. The underlying molecular structure, featuring a protonated 4-aminopyridinium (B8673708) cation and a perchlorate anion, facilitates a charge transfer system that enhances the molecular hyperpolarizability.
Furthermore, the stability and arrangement of the crystal lattice are governed by an extensive network of hydrogen bonds. researchgate.net Three-dimensional networks are formed by classical hydrogen bonds between nitrogen and oxygen atoms, as well as nonclassical intermolecular interactions. researchgate.net These interactions not only ensure the stability of the crystal structure but also play a crucial role in enforcing the specific alignment of the molecular dipoles necessary for a strong macroscopic NLO response.
Dielectric Properties and Ferroelectricity
Ferroelectric materials are a class of dielectrics that exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field. This property makes them suitable for use in capacitors, sensors, and non-volatile memory. The study of dielectric properties as a function of temperature is a primary method for identifying ferroelectric phase transitions.
Temperature-Dependent Permittivity Measurements
The dielectric permittivity (or dielectric constant) of a material is a measure of its ability to store electrical energy in an electric field. In ferroelectric materials, the real part of the dielectric permittivity (ε') typically shows a sharp peak or anomaly at the temperature of the paraelectric-to-ferroelectric phase transition, known as the Curie temperature (Tc).
Studies on the structure, phase transitions, and molecular motions in this compound indicate the presence of solid-solid phase transitions. uni.wroc.pl In analogous ferroelectric pyridinium (B92312) salts, temperature-dependent permittivity measurements reveal such anomalies. nih.govresearchgate.net For these materials, the dielectric constant often follows the Curie-Weiss law in the paraelectric phase just above the transition temperature. The behavior of the dielectric function can be switched between low- and high-dielectric states, which is a key feature for potential applications in sensors or actuators. rsc.org
Spontaneous Polarization and Coercive Field Analysis
The defining characteristic of a ferroelectric material is its spontaneous polarization (Ps), which is the electric dipole moment per unit volume in the absence of an external electric field. The coercive field (Ec) is the minimum electric field strength required to reverse this polarization. These parameters are typically measured from the P-E hysteresis loop.
While detailed studies on the phase transitions of this compound have been performed, specific quantitative values for its spontaneous polarization and coercive field are not available in the surveyed literature. uni.wroc.pl However, data from closely related pyridinium-based perchlorate compounds provide context for the expected properties. For instance, Pyridinium perchlorate (PyClO₄) is known to be ferroelectric below its phase transition temperature of 248 K. nih.gov A derivative, Pyridin-4-ylmethanaminium perchlorate, exhibits a spontaneous polarization that can reach 1.25 μC/cm² with a coercive field of approximately 2.6 kV/cm. nih.gov These values highlight the potential for significant ferroelectric behavior within this class of materials.
| Compound | Spontaneous Polarization (Pₛ) | Coercive Field (Eₑ) | Curie Temperature (Tₑ) |
|---|---|---|---|
| This compound | Not Reported | Not Reported | Phase transitions studied uni.wroc.pl |
| Pyridinium perchlorate | Ferroelectric nih.gov | Not Reported | ~248 K nih.gov |
| Pyridin-4-ylmethanaminium perchlorate | 1.25 μC/cm² | 2.6 kV/cm | ~258 K |
| Compound Name |
|---|
| This compound |
| Potassium dihydrogen phosphate (KDP) |
| Pyridinium perchlorate |
| Pyridin-4-ylmethanaminium perchlorate |
Mechanisms of Ferroelectric Phase Transitions
The ferroelectric properties of this compound and related molecular crystals are intrinsically linked to the mechanisms driving their phase transitions from a paraelectric to a ferroelectric state. These transitions are fundamentally driven by changes in the crystal structure in response to temperature variations, leading to the spontaneous alignment of electric dipoles. The primary mechanisms at play are categorized as either displacive or order-disorder transitions, with some materials exhibiting a combination of both.
In a displacive-type ferroelectric transition, the shift in polarization is a result of the displacement of ions within the crystal lattice. As the temperature cools to the Curie point (Tc), specific ions shift from their equilibrium positions in the high-temperature, centrosymmetric paraelectric phase to new, lower-symmetry positions in the ferroelectric phase. This collective displacement of charged ions creates a net electric dipole moment, resulting in spontaneous polarization. For instance, in the related compound 4-(cyanomethyl)anilinium perchlorate, the origin of ferroelectricity is primarily ascribed to the displacements of cations and anions from their symmetric positions. researchgate.net
Conversely, an order-disorder mechanism involves the ordering of molecular units that are disordered in the paraelectric phase. Above the transition temperature, the dipoles associated with individual molecules or ions are randomly oriented, resulting in no net polarization. As the material cools below Tc, these dipoles become cooperatively aligned in a specific direction, leading to a spontaneous polarized state. This type of transition is often associated with the ordering of hydrogen bonds and the orientation of molecular cations.
In the context of pyridinium-based compounds, the ferroelectric mechanism is often attributed to the ordering of the pyridinium cations. nih.gov For example, in pyridinium perchlorate (PyClO4), the ferroelectricity below its first-order phase transition at 248 K is primarily due to the ordering of the pyridinium cations along a ferroelectric axis. nih.gov Similarly, the related compound pyridin-2-ylmethanaminium perchlorate is classified as an order-disorder type ferroelectric, where the phase transition is induced by the disorder of the perchlorate anion. nih.govresearchgate.net In some cases, a combination of both mechanisms can be observed. For example, in pyridin-4-ylmethanaminium perchlorate, the paraelectric-ferroelectric phase transition is considered to be of a displacive type, while a subsequent ferroelectric-ferroelectric phase transition exhibits order-disorder characteristics. nih.gov This dual nature arises from the dynamic processes involving deformations of the pyridin-4-ylmethanaminium cation. nih.gov
The nature of the phase transition is a critical factor in determining the material's dielectric, piezoelectric, and pyroelectric properties, making the study of these mechanisms essential for the development of advanced materials.
Development of Organic-Inorganic Hybrid Materials
The development of organic-inorganic hybrid materials based on systems like this compound has garnered significant interest due to the potential to combine the advantageous properties of both organic and inorganic components. nih.gov Organic components offer structural flexibility, synthetic tunability, and desirable optical properties, while inorganic components can provide robustness, and unique magnetic or electronic properties. nih.gov This synergistic combination allows for the creation of novel materials with tailored functionalities for a wide range of applications in materials science.
The synthesis of these hybrid materials is typically achieved through solution-based methods, such as slow evaporation, which allow for the controlled crystallization of the organic and inorganic components into a well-defined supramolecular structure. researchgate.net The resulting materials can exhibit a range of dimensionalities, from discrete molecular crystals to one-, two-, or three-dimensional extended networks, depending on the coordination chemistry and intermolecular interactions. rsc.org
Design Principles for Hybrid Frameworks
The design of organic-inorganic hybrid frameworks with targeted ferroelectric properties is guided by several key principles that influence the crystal structure and the nature of the phase transitions. A primary consideration is the principle of symmetry breaking. For a material to be ferroelectric, its crystal structure must lack a center of inversion in the ferroelectric phase. nus.edu.sg The transition from a high-temperature paraelectric phase, which is typically centrosymmetric, to a low-temperature non-centrosymmetric ferroelectric phase is the hallmark of a ferroelectric material.
Hydrogen bonding plays a crucial role in the design of these hybrid frameworks. nih.gov The pyridinium cation, with its N-H group, and the perchlorate anion, with its oxygen atoms, can act as hydrogen bond donors and acceptors, respectively. These hydrogen bonds direct the assembly of the organic and inorganic components into a specific crystal lattice and are instrumental in the ordering process that drives the ferroelectric phase transition. researchgate.net The strength and geometry of these hydrogen bonds can be tuned by modifying the organic cation, for example, by introducing substituent groups, which in turn affects the Curie temperature and the magnitude of the spontaneous polarization. nih.gov
The size and shape of the constituent ions are also critical design parameters. The organic cation must fit appropriately within the voids of the inorganic framework to ensure structural stability. The choice of the anion also influences the crystal packing and the temperature of the phase transition. In the family of ferroelectric pyridinium salts, the paraelectric-ferroelectric phase transition temperature has been observed to increase with the size and polarizability of the anion. nih.gov
Chirality of the organic component can be another powerful tool in the design of non-centrosymmetric crystal structures required for ferroelectricity. The incorporation of chiral organic molecules can bias the crystallization process towards a polar space group.
Finally, the concept of proton transfer within the hydrogen-bonded network is an emerging design principle for organic ferroelectrics. aps.org In such systems, the transfer of a proton from a donor to an acceptor group upon the application of an electric field is the primary mechanism of polarization switching.
By carefully considering these design principles, researchers can rationally synthesize new organic-inorganic hybrid materials based on this compound and related systems with optimized ferroelectric and other functional properties.
Structural Stability and Material Integrity
The stability of the hybrid framework is significantly influenced by the network of hydrogen bonds . nih.gov Strong and extensive hydrogen bonding between the pyridin-4-amine cation and the perchlorate anion contributes to a robust and stable crystal lattice. The integrity of these bonds is crucial for maintaining the ferroelectric properties, as disruptions can lead to a loss of the ordered state.
The thermal stability of the material is another critical aspect. The organic components can be susceptible to decomposition at elevated temperatures. Therefore, understanding the thermal behavior through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is essential to define the operational temperature range of the material. For instance, in related organic-inorganic hybrid perovskites, the thermal stability is a key factor that is carefully evaluated. researchgate.net
The mechanical integrity of the crystalline material is also important. The ability of the crystal to withstand mechanical stress without fracturing is a key consideration for device fabrication. The nature of the intermolecular forces within the crystal lattice directly impacts its mechanical properties.
Finally, the environmental stability of the material, including its resistance to moisture and oxidation, is a crucial factor for long-term device performance. The hygroscopicity of the perchlorate salt and the potential for degradation of the organic cation are factors that need to be considered and potentially mitigated through chemical modification or encapsulation.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies for Enhanced Control over Crystal Growth
The precise control of crystal size, morphology, and purity is paramount as these characteristics directly influence the performance and safety of energetic materials. While traditional synthesis of related compounds, such as Pyridin-4-ylmethanaminium perchlorate (B79767) monohydrate, involves the reaction of the amine with perchloric acid followed by slow evaporation for crystallization, future efforts will likely focus on more sophisticated methodologies. nih.goviucr.org
Advanced synthetic strategies that warrant exploration include:
Cocrystallization: This technique offers a pathway to design novel energetic materials with tailored properties. By combining Pyridin-4-amine perchlorate with other molecules, it may be possible to create cocrystals with enhanced thermal stability and reduced sensitivity. A "one-pot" synthesis method, which has been successfully used for other cocrystal energetic amine perchlorates, could be adapted to simplify the manufacturing process. at.ua
Solvent-Controlled Crystallization: The choice of solvent can significantly impact crystal habit. Systematic studies using a variety of solvents with different polarities and hydrogen-bonding capabilities could yield crystals with optimized morphologies for specific applications.
These investigations will be crucial for producing materials with consistent and predictable performance characteristics.
Advanced Spectroscopic Probes for In Situ Monitoring of Solid-State Phenomena
Understanding the dynamic changes that occur within this compound under various stimuli is essential for predicting its behavior. Advanced spectroscopic techniques can provide real-time, in-situ monitoring of solid-state phenomena such as phase transitions, decomposition, and reactions.
Future research should employ:
Low-Temperature Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of the crystal lattice and the constituent ions. mdpi.com As demonstrated with related pyridine-silver perchlorate complexes, temperature-dependent Raman studies can elucidate subtle structural changes and interactions within the crystal. mdpi.comresearchgate.net
Fluorescence-Based Chemical Sensors: While typically used for detection in solution, the principles behind fluorescence-based probes could be adapted for solid-state monitoring. researchgate.net Developing probes that can be incorporated into the material to signal changes in local pressure, temperature, or chemical environment would be a significant breakthrough.
Time-Resolved Spectroscopy: Techniques such as time-resolved Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor chemical reactions and phase transitions on very short timescales, providing mechanistic insights into the decomposition pathways of energetic materials.
The data gathered from these advanced spectroscopic methods will be invaluable for developing safer and more reliable energetic materials.
Computational Design and Prediction of Tailored Material Properties
Computational chemistry and materials science offer powerful tools for the rational design of new materials and the prediction of their properties, reducing the need for extensive and potentially hazardous experimental work. Density Functional Theory (DFT) has proven to be a robust method for investigating the structural, spectroscopic, and electronic properties of related perchlorate salts. researchgate.netresearchgate.net
Future computational efforts should focus on:
Predicting Crystal Structures and Polymorphs: Using computational methods to predict the stable crystal structures and potential polymorphs of this compound can guide synthetic efforts and provide insight into its phase behavior.
Calculating Electronic and Optical Properties: DFT and time-dependent DFT (TD-DFT) can be used to calculate properties such as the HOMO-LUMO energy gap, absorption wavelengths, and nonlinear optical (NLO) properties. researchgate.net These calculations can help identify potential applications in optoelectronics.
Simulating Material Performance: Molecular dynamics (MD) simulations can be employed to study the interfacial interactions between this compound and binder materials in composite systems, which is crucial for predicting the mechanical properties and reliability of formulated energetic materials. researchgate.net
Investigating Reaction Mechanisms: Computational studies can elucidate the decomposition pathways of this compound, identifying key intermediates and transition states. This knowledge is vital for understanding its stability and reactivity.
The synergy between computational prediction and experimental validation will accelerate the discovery and development of next-generation materials.
Table 1: Predicted Properties of this compound
| Property | Computed Value | Method |
|---|---|---|
| Molecular Weight | 193.56 g/mol | PubChem 2.2 |
| Exact Mass | 193.0016094 Da | PubChem 2.2 |
Investigations into Pressure-Induced Structural Transformations and Properties
The behavior of energetic materials under high pressure is of critical importance for understanding their initiation and performance. High-pressure studies on related compounds like ammonium perchlorate have revealed complex phase diagrams with multiple structural transformations. researchgate.netresearchgate.netresearchgate.net
Future research on this compound should include:
High-Pressure X-ray Diffraction: Synchrotron angle-dispersive X-ray powder diffraction (XRPD) can be used to determine the crystal structure of the material at various pressures, identifying pressure-induced phase transitions and determining the equation of state. researchgate.net Studies on other materials have shown that pressure can induce transitions to new crystalline phases or even amorphization. hpstar.ac.cnaps.org
High-Pressure Raman Spectroscopy: This technique is highly sensitive to changes in the local molecular environment and can provide complementary information to diffraction studies about phase transitions and changes in intermolecular interactions. mdpi.com
First-Principles Calculations: DFT calculations can be used to predict the structural changes and phase transitions under pressure, providing theoretical support for experimental observations and helping to elucidate the mechanisms of these transformations. researchgate.netaps.org
A thorough understanding of the high-pressure behavior of this compound is essential for ensuring its safe handling and application.
Integration into Multifunctional Materials with Tunable Responses
The unique properties of this compound make it an attractive candidate for inclusion in multifunctional materials where its response can be tuned by external stimuli.
Emerging areas of research include:
Coordination Polymers: The ability of the 4-aminopyridine (B3432731) moiety to coordinate with metal ions opens up the possibility of creating energetic coordination polymers. nih.gov By selecting appropriate metal centers and ligands, it may be possible to design materials with tunable energetic properties, as well as interesting magnetic or optical responses.
Smart Composites: Incorporating this compound into polymer matrices could lead to the development of "smart" energetic materials that can respond to external stimuli such as light, heat, or electric fields. This could enable new initiation systems or materials with switchable properties.
Hybrid Materials: The creation of hybrid materials that combine this compound with other functional components, such as sensitizers or phase-change materials, could lead to enhanced performance and novel functionalities.
The development of these advanced materials will depend on a deep understanding of the fundamental chemistry and physics of this compound and its interactions with other components.
Q & A
Q. What are the recommended methods for synthesizing pyridin-4-amine perchlorate, and how can purity be validated?
this compound can be synthesized via the reaction of pyridin-4-amine with perchloric acid under controlled conditions (e.g., ice bath to manage exothermicity). Purification typically involves recrystallization from non-aqueous solvents to avoid hydrolysis. Purity validation requires a combination of techniques:
- Ion chromatography (IC) with suppressed conductivity detection to quantify perchlorate anions .
- Mass spectrometry (LC/MS) to confirm molecular integrity and detect impurities (e.g., sulfate interference resolved via isotopic ratio analysis at m/z 83 and 85) .
- Elemental analysis to verify stoichiometry of C, H, N, and Cl.
Q. How does this compound interact with biological systems, particularly thyroid function?
Perchlorate compounds are known to competitively inhibit iodide uptake by the sodium-iodide symporter (NIS), disrupting thyroid hormone synthesis. In chronic exposure models (e.g., stickleback fish), compensatory mechanisms like thyroid follicle hyperplasia may mask morphological changes despite altered gonad development . For this compound, dose-response studies should include:
- Thyroxine (T4) and triiodothyronine (T3) assays in serum/tissue homogenates.
- Histopathological evaluation of thyroid and gonadal tissues to identify non-monotonic dose effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in perchlorate toxicity data, such as non-monotonic dose responses?
Non-monotonicity (e.g., lower doses showing greater hormonal disruption than higher doses) may arise from compensatory mechanisms (e.g., thyroid hyperplasia) or receptor saturation. Experimental design should:
- Include multiple dose tiers (e.g., 10–100 ppm) across developmental stages .
- Use isotope tracing (e.g., ¹⁸O-labeled perchlorate) to differentiate endogenous vs. exogenous sources and quantify bioaccumulation .
- Apply statistical models (e.g., Bayesian hierarchical frameworks) to account for variability in compensatory pathways .
Q. What analytical challenges arise in detecting this compound in environmental matrices, and how can selectivity be improved?
Environmental samples (water, soil) often contain interferents like sulfate or nitrate. Advanced methodologies include:
- Dual-column IC with tandem mass spectrometry (IC-MS/MS) to isolate perchlorate from co-eluting anions .
- Stable isotope analysis (δ³⁷Cl, δ¹⁸O) to distinguish anthropogenic vs. natural perchlorate sources .
- Solid-phase extraction (SPE) with anion-exchange cartridges for pre-concentration in low-concentration samples .
Q. What experimental protocols ensure stability of this compound under varying storage and reaction conditions?
Perchlorate salts are hygroscopic and may decompose under heat or UV exposure. Stability studies should:
- Monitor thermal decomposition via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Use UV-Vis spectroscopy to track photolytic degradation in aqueous solutions (λ = 250–300 nm).
- Store samples in desiccated, amber vials at –20°C to prevent hydrolysis and oxidative side reactions .
Data Interpretation and Reproducibility
Q. How can researchers validate the ecological relevance of lab-based perchlorate toxicity studies?
Lab-to-field extrapolation requires:
- Mesocosm experiments simulating natural ecosystems (e.g., sediment-water partitioning studies) .
- Multi-omics approaches (transcriptomics, metabolomics) to identify conserved biomarkers across species .
- Longitudinal monitoring of perchlorate persistence and transformation products (e.g., chlorate, chloride) in field sites .
Q. What criteria should guide the selection of model organisms for this compound research?
Prioritize organisms with:
- Well-characterized thyroid pathways (e.g., zebrafish, Xenopus).
- Ecological relevance to contaminated sites (e.g., benthic invertebrates for sediment studies) .
- Genetic tractability for mechanistic studies (e.g., CRISPR-edited NIS knockout models) .
Methodological Best Practices
Q. What quality control measures are critical for perchlorate analysis in complex matrices?
- Internal standards : Use ¹⁸O-labeled perchlorate to correct for matrix effects and instrument drift .
- Blanks and spikes : Include field blanks, reagent blanks, and matrix spikes to detect contamination.
- Interlaboratory validation : Adopt EPA Method 314.2 or DoD-approved protocols for cross-study comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
